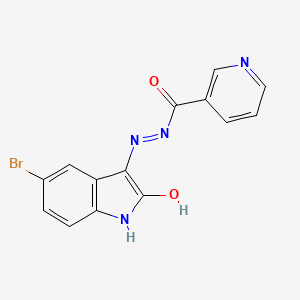

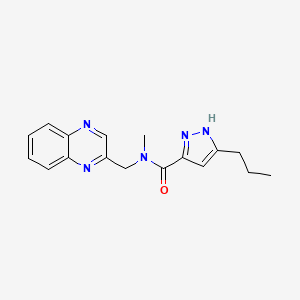

![molecular formula C19H26N4O2S B5521116 N-[(3S*,4R*)-4-异丙基-1-(6-甲基-2-苯基-4-嘧啶基)-3-吡咯烷基]甲磺酰胺](/img/structure/B5521116.png)

N-[(3S*,4R*)-4-异丙基-1-(6-甲基-2-苯基-4-嘧啶基)-3-吡咯烷基]甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

- Synthesis of Methanesulfonamide Pyrimidine : A series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds were synthesized, demonstrating potent inhibitory activity on cholesterol biosynthesis. This research suggests potential methodologies relevant to the synthesis of similar compounds (Watanabe et al., 1997).

Molecular Structure Analysis

- Structural Analysis of Methanesulfonamide Derivatives : The molecular and supramolecular structures of several methanesulfonamide derivatives were reported, focusing on torsion angles and hydrogen bonding. These insights are relevant to understanding the structural aspects of similar methanesulfonamide compounds (Jacobs et al., 2013).

Chemical Reactions and Properties

- Rearrangement in Sulfonamides : A study on the rearrangement of threonine and serine-based N-sulfonamides highlights the chemical behavior of these compounds under certain conditions, which may be pertinent to similar methanesulfonamide-based molecules (Králová et al., 2019).

Physical Properties Analysis

- Conformational Analysis : A conformational analysis of methanesulfonamide-N,N'-1,2-ethanediylbis was performed using vibrational and NMR spectroscopies, providing insights into the physical properties of methanesulfonamide compounds (Alyar et al., 2012).

Chemical Properties Analysis

- Chemoselective N-Acylation Reagents : Research on the development of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides delves into the chemical properties and reactivity of these compounds, which may be relevant to the study of similar methanesulfonamide derivatives (Kondo et al., 2000).

科学研究应用

胆固醇生物合成抑制

甲磺酰胺嘧啶衍生物,包括与 N-[(3S*,4R*)-4-异丙基-1-(6-甲基-2-苯基-4-嘧啶基)-3-吡咯烷基]甲磺酰胺结构相似的衍生物,已显示出抑制 HMG-CoA 还原酶的显著潜力。该酶在胆固醇生物合成中起着至关重要的作用。此类化合物,特别是 S-4522,已显示出抑制胆固醇生物合成的效力,远远超过普伐他汀等已知药物 (Watanabe 等,1997)。

新型化合物的合成

涉及甲磺酰胺及其衍生物的研究已导致合成具有独特化学性质的新化合物。例如,锂化(苯磺酰基)甲烷与对映体纯的 N-二苯基膦酰基叠氮化物反应产生了新型 2,5-二取代的 3-(苯磺酰基)吡咯烷,证明了甲磺酰胺衍生物在合成化学中的多功能性 (Craig 等,2000)。

化学反应和机理

甲烷磺酸添加到特定的吡啶衍生物中会导致围绕某些分子键的旋转速率显着降低。这一发现揭示了甲磺酰胺衍生物的化学反应性及其产生新化学反应的潜力 (Furukawa 等,2020)。

生物可再生催化应用

与甲磺酰胺相关的化合物甲磺酸烟碱已被确定为一种生物可再生质子离子液体。它在某些吡啶的合成中表现出催化活性,突出了甲磺酰胺衍生物在绿色化学和可持续催化中的潜力 (Tamaddon & Azadi,2018)。

分子表面静电势分析

已经分析了包括与甲磺酰胺相关的化合物在内的各种尼美舒利衍生物的晶体结构,以了解它们的分子表面静电势。这项研究对于理解这些化合物的分子间相互作用和潜在的药物应用至关重要 (Dey 等,2016)。

属性

IUPAC Name |

N-[(3S,4R)-1-(6-methyl-2-phenylpyrimidin-4-yl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O2S/c1-13(2)16-11-23(12-17(16)22-26(4,24)25)18-10-14(3)20-19(21-18)15-8-6-5-7-9-15/h5-10,13,16-17,22H,11-12H2,1-4H3/t16-,17+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATWCXRHYTMCMTI-DLBZAZTESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CC=CC=C2)N3CC(C(C3)NS(=O)(=O)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)C2=CC=CC=C2)N3C[C@H]([C@@H](C3)NS(=O)(=O)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

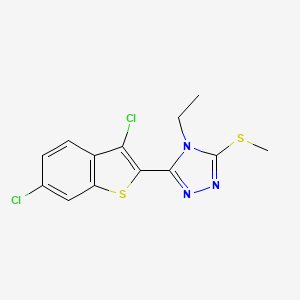

![N,N-diethyl-4-[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5521033.png)

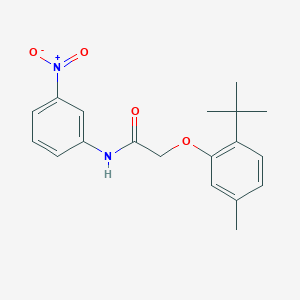

![2-{1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperidinyl}pyridine](/img/structure/B5521058.png)

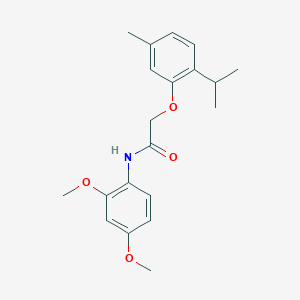

![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(4-morpholinyl)-2-(3-pyridinyl)acetamide](/img/structure/B5521064.png)

![8-(isoquinolin-5-ylcarbonyl)-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5521077.png)

![6-(3-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5521085.png)

![N-[2-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl]chromane-3-carboxamide](/img/structure/B5521098.png)

![1-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5521120.png)

![4-{5-[(2-fluorobenzyl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B5521147.png)

![4-[2-(difluoromethoxy)benzoyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5521149.png)